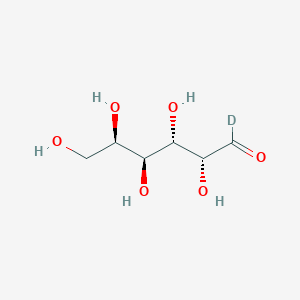
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is a deuterated form of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, a phosphatidic acid and a human endogenous metabolite. This compound is known for its enhanced water solubility and stability compared to its non-deuterated counterpart . It is commonly used in scientific research due to its biological activity and role in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) can be synthesized through the reaction of dipalmitoylphosphatidic acid with deuterated reagents under controlled conditions. The process typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation . The deuterated form is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized phosphatidic acids.
Reduction: Reduction reactions can convert it into different lipid forms.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized phosphatidic acids, reduced lipid forms, and substituted phosphatidic acids with different functional groups .
科学的研究の応用
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) has a wide range of scientific research applications:
作用機序
The mechanism by which 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) exerts its effects involves its interaction with cellular membranes and proteins. It acts as a signaling molecule, modulating various pathways such as the phosphatidic acid pathway . The compound targets specific receptors and enzymes, influencing cellular processes like membrane curvature, vesicle trafficking, and signal transduction .
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol 3-phosphate: The non-deuterated form with similar biological activity but lower stability and solubility.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphatidic acid derivative used in similar research applications.
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt: A similar compound with different functional groups and applications.
Uniqueness
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is unique due to its deuterated form, which provides enhanced stability and solubility. This makes it particularly useful in studies requiring precise measurements and long-term stability .
特性
分子式 |
C35H68NaO8P |
|---|---|
分子量 |
733.3 g/mol |
IUPAC名 |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2; |
InChIキー |
BMBWFDPPCSTUSZ-LVRBOPNSSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


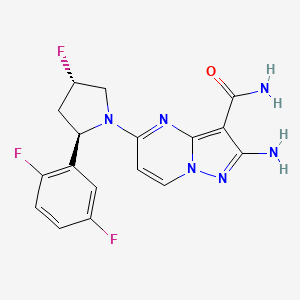
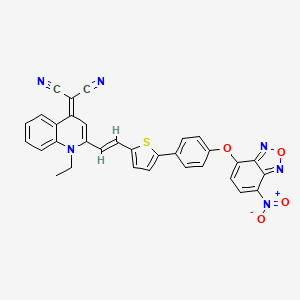
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
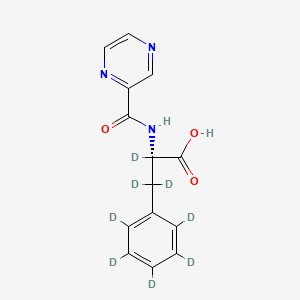
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
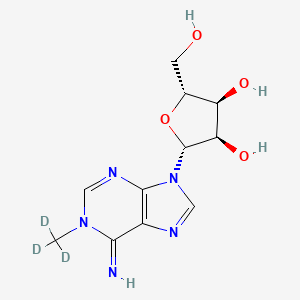
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
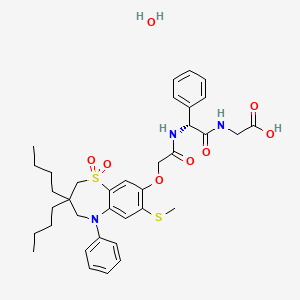
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
